Azetidine, 3-butyl-3-phenyl-
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Overview
Description
Azetidine, 3-butyl-3-phenyl- is a four-membered heterocyclic compound containing a nitrogen atom Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions often require specific catalysts and conditions, such as microwave irradiation or the use of solid supports like alumina .
Industrial Production Methods
Industrial production of azetidines may involve large-scale cyclocondensation reactions under alkaline aqueous conditions or the use of electrocatalytic intramolecular hydroamination . These methods are designed to be efficient and scalable, providing high yields of the desired azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions
Azetidine, 3-butyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents to yield amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, often involving halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Azetidine, 3-butyl-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of azetidine, 3-butyl-3-phenyl- involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them reactive intermediates in various chemical processes. They can act as nucleophiles or electrophiles, depending on the reaction conditions . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or polymerization .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
Azetidine, 3-butyl-3-phenyl- is unique due to its four-membered ring structure, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
CAS No. |
7215-22-7 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-butyl-3-phenylazetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-9-13(10-14-11-13)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3 |
InChI Key |
FUZSHSPOYAFLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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